molecular formula C18H22N4O2 B2968398 2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide CAS No. 1241527-42-3

2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2968398
CAS No.: 1241527-42-3
M. Wt: 326.4
InChI Key: HDPSUAKSOUQNGD-UHFFFAOYSA-N
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Description

2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide is a complex organic compound with unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide generally involves a multi-step process:

  • Aromatic Nitration: : The initial step involves nitration of an appropriate aromatic precursor.

  • Reduction: : Subsequent reduction of the nitro group to an amine.

  • Etherification: : Introduction of the propan-2-yloxy group via nucleophilic substitution.

  • Acetamide Formation: : Formation of the acetamide moiety through reaction with chloroacetyl chloride.

  • Cyclopentyl Integration: : Coupling with a cyanocyclopentyl group.

Industrial Production Methods

On an industrial scale, these reactions are optimized for high yield and purity, often utilizing catalysis and controlled reaction environments to ensure consistency. Large-scale production might employ continuous flow reactors to streamline the synthetic process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aromatic ring can undergo electrophilic substitution reactions.

  • Reduction: : The cyano groups can be reduced to amines under appropriate conditions.

  • Substitution: : The acetamide and ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation using palladium or nickel catalysts.

  • Substitution: : Reagents like sodium hydride or strong bases for deprotonation.

Major Products

  • Oxidation: : Hydroxy derivatives.

  • Reduction: : Amines.

  • Substitution: : Varied alkylation or acylation products.

Scientific Research Applications

This compound finds application across multiple fields:

  • Chemistry: : Used as a building block in synthetic organic chemistry for developing novel compounds.

  • Biology: : Studies involving enzyme inhibition or receptor binding.

  • Medicine: : Potential pharmacological properties, including anti-inflammatory or anticancer activities.

  • Industry: : Used in material science for developing polymers or advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound’s effects are often mediated through interactions with specific molecular targets:

  • Enzymes: : Inhibition or activation of enzymatic activities.

  • Receptors: : Binding to cellular receptors, affecting signal transduction pathways. The precise mechanism involves the formation of stable complexes with target proteins, altering their function and thereby modulating biological processes.

Comparison with Similar Compounds

Unique Features

What sets this compound apart is the combination of cyano groups and a propan-2-yloxyphenyl moiety, which endows it with unique reactivity and binding properties.

Similar Compounds

  • 2-{[5-cyano-2-(methoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide: : Lacks the propan-2-yloxy group.

  • 2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopropyl)acetamide: : Features a cyclopropyl instead of cyclopentyl group.

This compound is indeed a treasure trove for researchers, offering a range of reactions and applications to explore. Enjoy discovering more layers to its story!

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(5-cyano-2-propan-2-yloxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13(2)24-16-6-5-14(10-19)9-15(16)21-11-17(23)22-18(12-20)7-3-4-8-18/h5-6,9,13,21H,3-4,7-8,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPSUAKSOUQNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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